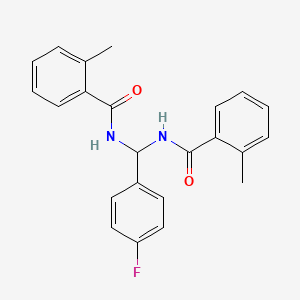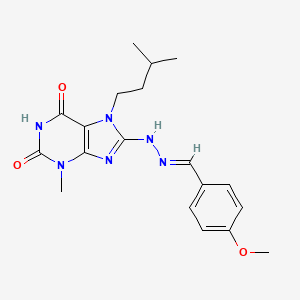
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a methylbenzoyl group, and a methylbenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The resulting product is further reacted with 2-methylbenzamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the benzamide moiety contributes to its stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Fluorophenyl)-2-methylbenzamide
- N-(2-Methylbenzoyl)-4-fluorophenylamine
- N-(4-Fluorophenyl)-N-methylbenzamide
Uniqueness
N-((4-Fluorophenyl)((2-methylbenzoyl)amino)methyl)-2-methylbenzamide is unique due to the presence of both fluorophenyl and methylbenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C23H21FN2O2 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21FN2O2/c1-15-7-3-5-9-19(15)22(27)25-21(17-11-13-18(24)14-12-17)26-23(28)20-10-6-4-8-16(20)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
WGBXVDSUWIQFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)

![2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-](/img/structure/B11985143.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11985147.png)

![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11985172.png)
![N'-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11985180.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11985196.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985199.png)
![Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11985207.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11985210.png)

